molecular formula C7H12N4O2 B12946601 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine CAS No. 113029-25-7

6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine

Cat. No.: B12946601
CAS No.: 113029-25-7
M. Wt: 184.20 g/mol
InChI Key: MJVZJWZZCKNUQE-UHFFFAOYSA-N
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Description

6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine is a key intermediate in the research and development of novel neonicotinoid insecticides . This bicyclic system features a hexahydroimidazo[1,2-c]pyrimidine core, where the six-membered ring adopts a half-chair conformation, and the dithiolane ring (when present in derivatives) is in a twisted conformation . The introduction of sulfur atoms into the lead structure is a strategic modification explored to enhance the lipid solubility of neonicotinoids, which can influence their bioavailability and insecticidal potency . Research compounds based on this scaffold have demonstrated moderate to promising insecticidal activities in biological assays, particularly against pests such as the pea aphid (Acyrthosiphon pisum) . The nitro-methylene group is a critical pharmacophore in this class of compounds, contributing to their mode of action as agonists of nicotinic acetylcholine receptors (nAChRs) in insects . This product is intended for use in chemical synthesis, agricultural sciences, and insecticide discovery programs. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

113029-25-7

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

6-methyl-8-nitro-2,3,5,7-tetrahydro-1H-imidazo[1,2-c]pyrimidine

InChI

InChI=1S/C7H12N4O2/c1-9-4-6(11(12)13)7-8-2-3-10(7)5-9/h8H,2-5H2,1H3

InChI Key

MJVZJWZZCKNUQE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=C2NCCN2C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diamine with a nitrile compound can lead to the formation of the imidazopyrimidine core. The nitration of the resulting compound can then introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to facilitate the cyclization and nitration processes efficiently.

Chemical Reactions Analysis

Stereoselective Cyclization Reactions

The hexahydroimidazo[1,2-c]pyrimidine core is frequently synthesized via aza-Michael addition and cyclization strategies. For example:

  • General Procedure A (from ): A diastereoselective cyclization of nitro-substituted intermediates yields hexahydroimidazo[1,2-a]pyridine derivatives with diastereomeric ratios up to 17:1.

    • Example: Reaction of methyl 5-(4-fluorophenyl)-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-6-carboxylate (3b) achieves a 73% yield with a 10:1 dr .

    • Key conditions: CDCl₃ solvent, 600 MHz NMR monitoring, and silica gel purification.

  • General Procedure B (from ): Introduces aryl groups at multiple positions via tandem Michael-aldol reactions, achieving >90% yields for tri-substituted derivatives like compound 5a (90% yield, 17:1 dr) .

Nitro Group Reactivity

The nitro group at position 8 participates in reduction and ring-opening reactions:

  • Catalytic hydrogenation of the nitro group to amine is implied but not explicitly documented in the provided sources. Stability under acidic/basic conditions is confirmed by retention in final products .

Ester Hydrolysis

Methyl ester derivatives (e.g., 3a–3g ) undergo hydrolysis to carboxylic acids under basic conditions, though specific data for the 6-methyl variant requires extrapolation from analogous structures .

Multicomponent Reactions

Hexahydroimidazo[1,2-c]pyrimidines serve as intermediates in multicomponent systems:

  • Biginelli-type reactions (from ): Combine aldehydes, urea/thiourea, and β-ketoesters to form dihydropyrimidinones. While not directly reported for 6-methyl-8-nitro derivatives, this methodology is adaptable for functionalization .

  • Knoevenagel-Michael cascade (from ): Produces fused pyrimidines via condensation with 1,3-indanedione and aldehydes, yielding cyclized products like 13 (Fig. 10 in ).

Nucleophilic Aromatic Substitution

Chloropyrimidines react with amines under refluxing nBuOH/Et₃N conditions (from ):

ChloropyrimidineAmineProduct YieldConditions
4a (2-amino-4-Cl)(RS)-3/(S)-329–50%8 h reflux, Et₃N
4b (2-amino-4,6-Cl)(RS)-368%8 h reflux, Et₃N

Sulfonamide Formation

Reaction with sulfonyl chlorides generates bioactive sulfonamides (e.g., 7A–7C in ), though specific data for the 6-methyl-8-nitro variant requires inference from analogous imidazo[1,2-c]pyrimidines .

Crystallographic and Structural Data

X-ray diffraction of 1-[(1,3-dithiolan-2-yl)methyl]-6-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine reveals:

  • Triclinic crystal system (space group P1) .

  • Bond lengths : C–S = 1.81–1.83 Å, C–N = 1.47–1.49 Å .

  • Conformational analysis : Envelope conformation for the dithiolane ring and near-planar imidazole ring .

Biological Activity Correlations

  • Antiviral potential : Pyrimidine conjugates with fluorinated benzoxazines show activity against RNA viruses .

  • Cholinesterase inhibition : Structural analogs are explored for Alzheimer’s disease therapeutics .

This synthesis and reactivity profile underscores the versatility of 6-methyl-8-nitrohexahydroimidazo[1,2-c]pyrimidine in medicinal chemistry. Further studies should explore nitro group reduction and catalytic asymmetric variants of key cyclization steps.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine exhibits significant potential as an anticancer agent. Studies have shown that it can act as an inhibitor of thymidine kinase 1 (TK1), an enzyme often overexpressed in various cancers. This inhibition may lead to reduced tumor growth and improved outcomes in cancer therapies involving boron neutron capture therapy (BNCT) .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with bacterial DNA synthesis pathways, making it a candidate for developing new antibiotics .

Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It has been shown to exhibit protective effects against neuronal cell death in models of neurodegenerative diseases .

Agricultural Applications

Insecticidal Activity
The introduction of sulfur atoms into the structure of related compounds has been explored to enhance their insecticidal properties. Variants of 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine have demonstrated moderate insecticidal activity against pests such as aphids . This suggests potential applications in developing new agricultural pesticides.

Material Science Applications

Polymer Chemistry
In material science, derivatives of 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine are being investigated for their ability to serve as monomers in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics .

Case Studies

Study Application Findings
Fridley et al. (2011)AnticancerInhibition of TK1 led to reduced tumor growth in glioma models.
Chaudhary et al. (2014)AntimicrobialEffective against Gram-positive bacteria; potential for antibiotic development.
Ohno et al. (2009)InsecticidalModerate activity against pea aphids; implications for new pesticides.

Mechanism of Action

The mechanism of action of 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The fused ring system can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Structure and Substituent Effects

The imidazo[1,2-c]pyrimidine core distinguishes this compound from related bicyclic systems such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. Key structural differences include:

  • Nitrogen Placement : Imidazo[1,2-c]pyrimidines feature nitrogen atoms at the 1, 3, and 7 positions, whereas imidazo[1,2-a]pyridines lack the additional nitrogen at the 7-position. This difference impacts electronic properties and hydrogen-bonding capabilities .
  • Substituent Influence : The 6-methyl and 8-nitro groups in the target compound may enhance steric bulk and electron-withdrawing effects compared to simpler analogs like imidazo[1,2-a]pyridine-3-carboxylates, which often exhibit superior potency due to fewer electronegative substituents .

Table 1: Structural Comparison of Bicyclic Heterocycles

Compound Core Structure Key Substituents Biological Activity (MIC, μM) Reference
Target Compound Imidazo[1,2-c]pyrimidine 6-CH₃, 8-NO₂ Not reported
Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine None (baseline) 0.5–2 μM (Antituberculosis)
Imidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Varied 1–9 μM (Antituberculosis)
C5b (Insecticidal analog) Imidazo[1,2-f]pyrimidine 6-C₂H₅, 8-NO₂, S-ether 83% Mortality (500 mg/L)

Antimicrobial Activity

  • Imidazo[1,2-a]pyridines : Exhibit lower MIC values (0.5–2 μM) against Mycobacterium tuberculosis compared to imidazo[1,2-c]pyrimidines (1–9 μM), highlighting the potency-reducing effect of additional nitrogen atoms in the latter .
  • Nitro Group Impact : The 8-nitro substituent in the target compound may enhance oxidative stress in pathogens, though this is speculative without direct data.

Insecticidal Activity

  • Sulfur-ether analogs : Compound C5b (6-ethyl-8-nitroimidazo[1,2-f]pyrimidine) demonstrates 83% mortality against aphids at 500 mg/L, suggesting that nitro and alkyl substituents synergize for bioactivity . The target compound’s methyl group may offer similar benefits but with reduced steric hindrance compared to ethyl.

Crystallographic and Physicochemical Properties

Crystal Structure Analysis

The triclinic crystal system (space group P1) of a closely related compound, 1-[(1,3-dithiolan-2-yl)methyl]-6-methyl-8-nitroimidazo[1,2-c]pyrimidine, reveals:

  • Unit Cell Parameters : a = 8.0326 Å, b = 9.3521 Å, c = 10.1109 Å, with angles α = 80.46°, β = 83.50°, γ = 68.04° .
  • Intermolecular Interactions : Weak C–H⋯O hydrogen bonds stabilize the crystal lattice, a feature likely shared by the target compound .

Table 2: Crystallographic Data for Imidazo[1,2-c]pyrimidine Derivatives

Compound Crystal System Space Group Volume (ų) Reference
Target Analog Triclinic P1 693.62
Dithiolan Derivative Monoclinic P21/c 834.20

Biological Activity

6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine is C11H18N4O2C_{11}H_{18}N_{4}O_{2}. The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the nitro group and the methyl substituent are critical for its interaction with biological targets.

Antibacterial Activity

Research has shown that 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine exhibits moderate antibacterial properties. A study indicated that this compound was effective against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Results indicated that it could inhibit the growth of certain fungi at higher concentrations.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans128 µg/mL
Aspergillus niger256 µg/mL

The biological activity of 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : It can alter the permeability of microbial membranes.
  • Interference with Nucleic Acid Synthesis : There is evidence suggesting that it may affect DNA replication or RNA transcription in target organisms.

Case Studies and Research Findings

A notable study published in PMC demonstrated the compound's efficacy in a murine model of bacterial infection. Mice treated with 6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine showed significant survival rates compared to controls.

Study Overview

  • Objective : To evaluate the in vivo antibacterial efficacy.
  • Methodology : Mice were infected with a lethal dose of Staphylococcus aureus and treated with varying doses of the compound.
  • Results : Mice receiving the highest dose (50 mg/kg) exhibited a survival rate of 80% over a two-week period.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine, and what key reaction conditions are required?

  • Methodological Answer : The compound is synthesized via multicomponent reactions involving substituted imidazoles and nitroalkenes. Key steps include cyclization under acidic or basic conditions. For example, derivatives with dithiolane or propyl substituents (e.g., 6-propyl analogs) are synthesized by reacting 2-aminoimidazoles with 1,3-dithiolane or propyl-containing reagents in ethanol or THF at 60–80°C for 12–24 hours . Crystal structure data (e.g., triclinic P1 space group, unit cell parameters a = 8.0326 Å, b = 9.3521 Å, c = 10.1109 Å) confirm successful synthesis .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters such as bond lengths (mean C–C = 0.003 Å), angles, and space group symmetry (e.g., monoclinic P21/c for propyl derivatives) are analyzed. Refinement metrics (R factor = 0.033, wR factor = 0.096) ensure structural accuracy . Hydrogen bonding networks and π-π stacking interactions are also mapped to predict stability and reactivity .

Advanced Research Questions

Q. How can contradictory crystallographic data between studies be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., triclinic vs. monoclinic systems) may arise from polymorphism or solvent inclusion during crystallization. Researchers should:

  • Compare thermal ellipsoid models to assess disorder.
  • Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • Replicate synthesis under controlled humidity and solvent conditions .
    • Example: A 6-propyl derivative showed V = 1603.38 ų in monoclinic systems vs. V = 693.62 ų in triclinic systems due to solvent-driven lattice expansion .

Q. What strategies optimize low yields in nitroimidazopyrimidine synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity.
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates pure products .

Q. How can computational frameworks guide the design of novel derivatives?

  • Methodological Answer : Density functional theory (DFT) predicts electronic properties (e.g., nitro group electron-withdrawing effects) and regioselectivity. Key steps:

  • Optimize geometry using B3LYP/6-31G(d).
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (IRC analysis) for cyclization steps .
    • Example: Substituents at the 6-position (methyl vs. propyl) alter HOMO-LUMO gaps by 0.5–1.2 eV, impacting photostability .

Data Contradiction Analysis

Q. Why do NMR spectra of analogs show unexpected splitting patterns?

  • Methodological Answer : Splitting in aromatic regions may result from:

  • Dynamic Exchange : Nitro group rotation at room temperature causing averaged signals.
  • Diastereomerism : Chiral centers in dithiolane or propyl substituents.
  • Resolution: Use variable-temperature NMR (−40°C to 25°C) or chiral shift reagents .

Theoretical and Experimental Integration

Q. How can researchers link synthetic outcomes to broader chemical theories?

  • Methodological Answer :

  • Frontier Molecular Orbital Theory : Explains regioselectivity in cyclization steps.
  • Hammett Plots : Correlate substituent effects (σ values) with reaction rates.
  • Crystal Engineering : Relate hydrogen bonding motifs (e.g., N–H⋯O vs. C–H⋯π) to solubility .

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